![molecular formula C20H24F2N2O2 B5501572 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each carefully designed to introduce specific functional groups or structural changes. While detailed synthetic routes for this exact compound were not identified, the synthesis of similar polysubstituted pyridines and piperidine derivatives involves reactions such as nucleophilic substitution, condensation, and cyclization. These methods highlight the strategic use of protecting groups, reaction conditions, and catalysts to achieve the desired structural framework and functionalization (Suresh et al., 2007).

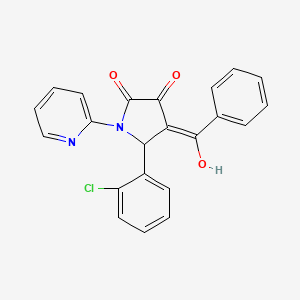

Molecular Structure Analysis

The molecular structure of compounds like "2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol" is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate molecular structures, revealing aspects such as planarity, conformations, and intermolecular interactions. For instance, studies on related compounds have shown that such molecules can adopt nearly planar structures stabilized by intermolecular hydrogen bonding and π-π interactions, which could influence their reactivity and binding properties (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of "2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol" is likely influenced by its functional groups. For example, the presence of a piperidine ring suggests potential for nucleophilic substitution reactions, while the pyridinol moiety may participate in electrophilic substitution. The difluorophenyl group could affect the electron density of the molecule, influencing its reactivity toward various reagents. Research on similar compounds demonstrates a range of reactions, including acylation, alkylation, and cyclization, which can be utilized to further modify the structure or introduce new functional groups (Crotti et al., 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The specific arrangement of functional groups and overall molecular geometry can dictate how these molecules interact with solvents, light, and other substances. For related compounds, crystallographic studies provide insights into their solid-state structures, revealing how hydrogen bonding, van der Waals forces, and other intermolecular interactions affect their physical form and stability (Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity, stability, and interactions with other chemicals. The diverse functional groups present in "2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol" suggest a molecule with the potential for varied chemical behavior. Investigations into similar molecules have explored their acid-base characteristics, redox behavior, and susceptibility to hydrolysis, providing a foundation for understanding how structural features influence chemical properties (Crotti et al., 2011).

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including compounds with similar structural motifs to 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol, are widely recognized for their anticorrosive properties. The presence of polar substituents such as methoxy (-OMe) groups enhances their ability to form stable chelating complexes with metallic surfaces, providing significant protection against corrosion. These characteristics underline the potential of such compounds in industrial applications where corrosion resistance is paramount, offering insights into the development of new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a polymer with a structural complexity reminiscent of the compound , highlights the pursuit of enhancing thermoelectric performance through chemical modifications. The incorporation of polar organic solvents, surfactants, and various treatment methods has been shown to significantly improve the material's thermoelectric properties. This suggests a potential avenue for exploring the modification of complex compounds like 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol to develop new or improved thermoelectric materials (Zhu et al., 2017).

Pharmaceutical Applications

The structural complexity and the presence of specific functional groups in compounds similar to 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol suggest potential for pharmacological activity. While the direct medical applications of this compound were not highlighted in the available literature, the ongoing research into structurally complex molecules emphasizes the importance of such compounds in the development of new therapeutic agents. These could range from antipsychotic drugs, where arylcycloalkylamines play a critical role, to treatments for other conditions, underscoring the broad potential of this compound class in pharmaceutical research (Sikazwe et al., 2009).

Eigenschaften

IUPAC Name |

2-[[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methyl]-5-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2O2/c1-26-20-11-23-16(10-19(20)25)13-24-8-2-3-15(12-24)5-4-14-6-7-17(21)18(22)9-14/h6-7,9-11,15H,2-5,8,12-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXUKTOPTLAFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)CN2CCCC(C2)CCC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-[2-(3,4-Difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)